molecular formula C12H13N3 B2752245 N4-benzylpyridine-2,4-diamine CAS No. 1487351-36-9

N4-benzylpyridine-2,4-diamine

Cat. No.: B2752245
CAS No.: 1487351-36-9
M. Wt: 199.257
InChI Key: KAWHBJFDNDWFHP-UHFFFAOYSA-N
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Description

N4-benzylpyridine-2,4-diamine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of a benzyl group attached to the nitrogen atom at the 4-position of the pyridine ring, along with two amino groups at the 2 and 4 positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the halide by the amino group .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N4-benzylpyridine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N4-benzylpyridine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N4-benzylpyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Similar structure with potential antibacterial activity.

    N-(4-Methoxyphenyl)-N’-benzylpyridine-2,4-diamine: Contains a methoxy group and exhibits different chemical properties.

Uniqueness

N4-benzylpyridine-2,4-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-N-benzylpyridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWHBJFDNDWFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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